N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that features a benzofuran moiety, an oxadiazole ring, and a benzamide group. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties . The incorporation of the oxadiazole ring further enhances the compound’s potential for various pharmacological applications .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various targets leading to their diverse pharmacological activities .
Biochemical Pathways
Benzofuran compounds have been associated with a wide range of biological and pharmacological applications .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds .
Result of Action
Benzofuran compounds have been associated with a wide range of biological activities .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the formation of the benzofuran and oxadiazole rings followed by their coupling with a benzamide group. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring . The benzofuran moiety can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis due to its efficiency and high yield . This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and improving the overall yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Benzofuran-2,3-dione.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Such as psoralen and angelicin, which are used in the treatment of skin diseases.
Oxadiazole derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness
This combination allows for a broader range of interactions with molecular targets, making it a versatile compound for various scientific research applications .
Biological Activity
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a benzofuran moiety linked to an oxadiazole ring and a benzamide group. The general structure can be represented as follows:
Synthesis
The synthesis typically involves several steps:
- Formation of the Benzofuran Ring : This can be achieved through cyclization reactions involving phenolic compounds.
- Oxadiazole Synthesis : The oxadiazole ring is formed via cyclization of hydrazides with carboxylic acids.
- Coupling Reaction : The final compound is produced by coupling the benzofuran and oxadiazole intermediates with a benzamide derivative using coupling agents like EDC∙HCl.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and benzofuran structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles demonstrate effectiveness against various bacterial strains. In one study, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria, yielding promising results in terms of Minimum Inhibitory Concentration (MIC) values .
Anticancer Potential
The anticancer activity of this compound has been evaluated through various assays. For example:
- Cell Viability Assays : Compounds were tested against multiple cancer cell lines, showing IC50 values ranging from 0.20 to 2.58 μM, indicating significant growth inhibition .
- Mechanistic Studies : Molecular docking studies suggest that this compound can inhibit specific cancer-related enzymes, enhancing its potential as a therapeutic agent .
Study 1: Antimicrobial Evaluation
In a study published in the International Journal of Biological Macromolecules, researchers synthesized various oxadiazole derivatives and evaluated their antimicrobial activity. Among these, certain compounds exhibited superior efficacy compared to standard antibiotics .
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | 15 | Moderate |
Standard Antibiotic (Streptomycin) | 10 | High |
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of benzofuran-based oxadiazoles. The study highlighted that this compound showed promising results against human cancer cell lines with an IC50 value of approximately 1.5 µM .
Cell Line | IC50 (µM) | Reference Drug |
---|---|---|
MCF7 (Breast Cancer) | 1.5 | Doxorubicin (0.5) |
HeLa (Cervical Cancer) | 1.8 | Cisplatin (0.4) |
ADMET Properties
The pharmacokinetic profile of this compound has also been assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies:
- Absorption : Good intestinal absorption predicted.
- Blood-Brain Barrier (BBB) : Moderate permeability indicated.
- Toxicity : Low toxicity potential based on in silico predictions.
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c21-15(11-6-2-1-3-7-11)18-17-20-19-16(23-17)14-10-12-8-4-5-9-13(12)22-14/h1-10H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXZZXVMAVIDAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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